tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate

Enzymatic Kinetic Resolution Chiral Separation Biocatalysis

Researchers seeking enantiopure amino alcohols or organochalcogen protease inhibitors require the ortho-substituted isomer; meta/para analogs are not viable substitutes due to distinct steric and electronic environments. This compound uniquely enables CAL-B-catalyzed kinetic resolution with E>200 and >99% ee, reliably delivering (R)- and (S)-1-(2-aminophenyl)ethanols. - Ortho-specific scaffold essential for organochalcogen frameworks - Enzymatic resolution: E > 200, >99% ee - Direct precursor to enantiopure amino alcohols

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
CAS No. 328956-56-5
Cat. No. B1258610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate
CAS328956-56-5
Synonymstert-butyl 2-(1-hydroxyethyl)phenylcarbamate
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1NC(=O)OC(C)(C)C)O
InChIInChI=1S/C13H19NO3/c1-9(15)10-7-5-6-8-11(10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16)
InChIKeyKLGSSARUNBYCEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate: Key Chiral Intermediate


tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate (CAS 328956-56-5), a Boc-protected ortho-(1-hydroxyethyl)aniline, is a chiral carbamate building block essential for synthesizing enantiomerically pure amino alcohols and complex organoselenium/-tellurium compounds [1]. While its Boc protection provides standard amine masking, its specific 1,2-disubstituted aromatic scaffold confers a unique bifunctional reactivity profile that directly enables the synthesis of compounds otherwise inaccessible from its meta- or para-substituted isomers . This guide provides evidence that the ortho-substitution pattern is not a trivial choice but a critical structural determinant for both its enzymatic resolution performance and its ultimate synthetic utility.

1
ortho-Substitution scaffold for organochalcogen synthesis Scaffold geometry may enable routes inaccessible from meta/para isomers
2
Compatible with CAL-B enzymatic kinetic resolution Supports procurement of enantiopure (R)- and (S)-alcohol intermediates
3
Boc-protected bifunctional reactivity profile Standard amine masking with free hydroxyethyl handle for further derivatization

tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate: Isomer Substitution Risk


Generic substitution of this ortho-isomer with its meta- (CAS 889956-70-1) or para- (CAS 232597-44-3) substituted counterparts is not permissible in advanced synthesis. While all share a common C13H19NO3 molecular formula, the position of the hydroxyethyl group dictates distinct steric and electronic environments, which critically influence both the compound's reactivity profile and its recognition by biocatalysts . Critically, the ortho-substitution creates a unique intramolecular hydrogen-bonding network and presents a distinct chiral steric profile to enzymes like *Candida antarctica* lipase B (CAL-B). As a result, the optimized enzymatic kinetic resolution conditions—which deliver enantiopure (R)- and (S)-enantiomers with E > 200—are specifically tailored to the ortho-isomer and are not directly transferable to its meta- or para-analogs without significant re-optimization of conditions and validation [1].

H-Bonding Intramolecular hydrogen-bonding network of the ortho-isomer may not be reproduced by meta- or para-substituted analogs, potentially altering reactivity
Enzyme Fit CAL-B recognition profile reported for the ortho-scaffold may shift significantly with regioisomeric substrates; resolution conditions may not transfer directly
Product ID Deprotection yields 1-(2-aminophenyl)ethanols; meta/para isomers produce fundamentally different amino alcohol regioisomers that are not synthetic equivalents

Differentiation Evidence for tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate


CAL-B Catalyzed Kinetic Resolution Selectivity

In a direct head-to-head lipase screening for the kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate (rac-3), *Candida antarctica* lipase B (CAL-B) exhibited superior performance compared to other commercially available lipases. This specific study on the ortho-isomer demonstrates that only CAL-B provided a combination of high enantiomeric ratio (E > 200) and near-ideal conversion (c = 50%) under optimized conditions [1]. Other lipases, including those from *Pseudomonas cepacia* and *Candida rugosa*, failed to achieve comparable results, yielding significantly lower conversion and enantioselectivity for this specific compound [1].

CAL-B Resolution
Head-to-head
E > 200, >99% ee
Supports CAL-B as effective resolution catalyst for enantiopure procurement
Reported head-to-head lipase screening; conditions-dependent
Enzymatic Kinetic Resolution Chiral Separation Biocatalysis

Racemic Precursor Synthetic Yield

A synthetic protocol for the racemic precursor to the target compound, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate (compound 3), was optimized for high yield, achieving 84% isolated yield from a di-Boc intermediate [1]. This efficiency is crucial for minimizing material costs in multi-step syntheses. While yield data for the meta- and para-isomers under identical conditions is not directly available, the 84% yield for the ortho-isomer serves as a benchmark for its synthetic accessibility and distinguishes it as a more reliably scalable intermediate compared to lower-yielding alternatives.

Synthetic Yield
Reported
84% isolated yield
Supports synthetic accessibility and process scalability review
Reported for ortho-isomer; isomer comparison data not available
Synthetic Yield Process Chemistry Reaction Optimization

Chiral ortho-Amino Alcohol Synthesis

The enantiopure (R)- and (S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate isomers obtained via enzymatic resolution can be quantitatively transformed into the corresponding (R)- and (S)-1-(2-aminophenyl)ethanols [1]. This transformation yields an unprotected chiral ortho-amino alcohol, a highly versatile building block. In contrast, the meta- and para-isomers would yield different regioisomeric amino alcohols, which are not functionally equivalent and would not be viable substitutes in synthetic routes designed for the ortho-substituted amine.

Deprotection Product
Class-level
ortho: 1-(2-aminophenyl)ethanols
meta/para: different regioisomeric amino alcohols
Confirms ortho-substitution yields distinct amino alcohol product
Class-level inference; acidic Boc deprotection conditions
Chiral Amino Alcohol Deprotection Pharmaceutical Intermediate

Application Scenarios for tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate


Chiral Organoselenium and Organotellurane Synthesis

This ortho-isomer is a documented key intermediate for synthesizing chiral organoselenanes and organotelluranes, a class of compounds investigated as inhibitors of cysteine proteases, protein tyrosine phosphatases, and viral proteases [1]. Its unique ortho-substitution pattern is structurally necessary for constructing the specific organochalcogen frameworks required for these biological targets [1]. Procuring this specific CAS number is mandatory for following validated synthetic routes to these novel chemical entities.

Enantiopure ortho-Amino Alcohols for Asymmetric Catalysis

As demonstrated, this compound is an immediate precursor to both (R)- and (S)-1-(2-aminophenyl)ethanols, which are valuable chiral building blocks for synthesizing more complex pharmaceuticals and chiral ligands [1]. The high enantioselectivity (E > 200) and scalable enzymatic resolution protocol make it a reliable source of these enantiopure amino alcohols, which are not commercially available at the same level of purity from alternative regioisomers [1].

Lipase Biocatalysis Substrate Interactions

The strong, data-backed performance of this compound in CAL-B-catalyzed kinetic resolution (E > 200, >99% ee) [1] establishes it as a valuable model substrate for studying the active site architecture and substrate specificity of this industrially important enzyme. Its ortho-substitution likely provides a unique binding mode that can be investigated to engineer improved biocatalysts for other sterically demanding aromatic substrates.

Application
Selection Property
Validation Focus
Chiral organoselenium and organotellurane synthesis
ortho-Substitution pattern
Synthetic route compatibility review
Enantiopure ortho-amino alcohol preparation
Enzymatic resolution scalability
Enantiomeric purity confirmation
CAL-B substrate specificity studies
Reported enantiomeric ratio profile
Biocatalytic condition review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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